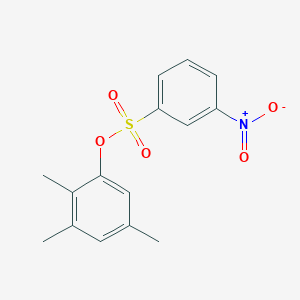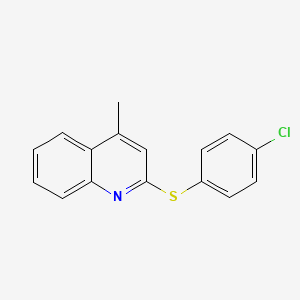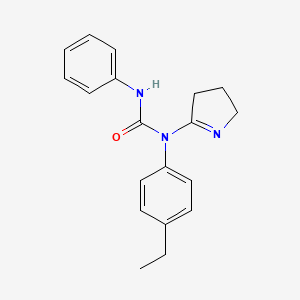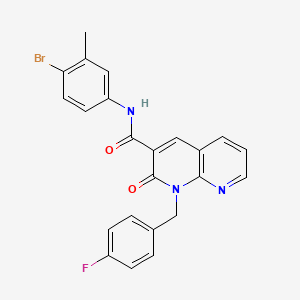![molecular formula C21H20N2O2S B2552436 4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine CAS No. 866340-76-3](/img/structure/B2552436.png)
4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efficient Synthesis of Chromeno[2,3-d]pyrimidine Derivatives
The synthesis of chromeno[2,3-d]pyrimidine derivatives has been reported to be efficient and novel, utilizing a one-pot four-component reaction involving salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene. This method offers advantages such as easy performance, good yields, and straightforward purification. The structures of the synthesized compounds were confirmed through various spectroscopic methods, including IR, MS, 1H- and 13C-NMR, and X-ray crystal-structure analyses. A plausible mechanism for this reaction has been proposed .
Antiviral Activity of Pyrimidine Derivatives
Research into 2,4-diamino-6-hydroxypyrimidines has led to the synthesis of various derivatives with potential antiviral activity. These compounds were prepared through C5-alkylation or cyclization to form the pyrimidine ring. Notably, the 5-methyl derivative demonstrated significant inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus in cell culture. However, the compounds showed poor activity against DNA viruses. The antiretroviral activity of some derivatives was comparable to reference drugs, with minimal toxicity observed .
Antitubercular and Antimicrobial Activities of Chromeno[2,3-d]pyrimidine Derivatives
A series of novel chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitubercular and antimicrobial activities. These compounds showed pronounced activity against Mycobacterium tuberculosis and various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger. The synthesis was carried out from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, and the compounds were characterized by IR, 1H-NMR, 13C-NMR, Mass spectra, and Elemental analysis .
Structure and Biological Activities of Pyrazolo[1,5-a]pyrimidine
The crystal structure of a pyrazolopyrimidine derivative has been determined, revealing that the ring atoms in the moiety are almost coplanar, which may be an important active site for biological activity. Preliminary biological tests indicated that the compound possesses moderate herbicidal activities .
Pyrimidine Synthesis via Dithioester Condensation
The synthesis of 4-hydroxy-6-mercaptopyrimidines has been achieved using a dithioester as the three-carbon fragment. This "Principal Synthesis" yields the desired pyrimidines in good yields when carried out in dioxane. The mass spectra of these derivatives have been recorded, providing insights into their major fragmentations .
Antioxidant and Radioprotective Activities of Pyrimidine Derivative
A novel pyrimidine derivative has been synthesized and characterized, showing promising in vitro antioxidant activity and in vivo radioprotective properties. The compound was found to reduce oxidative stress in Drosophila melanogaster when administered prior to ionizing e-beam radiation .
Antimicrobial and Cytotoxicity Activities of Chromeno[2,3-d]pyrimidine Derivatives
A variety of chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and cytotoxicity activities. The synthesis involved the condensation of 3-N,N-diethylaminophenol with cyanocinnamonitriles and ethyl cyanocinnamates. The structures were confirmed by IR, UV, 1H NMR, 13C NMR, and MS data .
Synthesis and Antimicrobial Evaluation of Chromenopyridopyrimidines
Novel heteroannulated chromenopyridopyrimidines have been synthesized and characterized. These compounds were obtained by reacting 2-hydrazinyl-8-methyl-4H-chromeno[3',2':5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione with various electrophilic and bielectrophilic reagents. The antimicrobial evaluation of these compounds showed variable inhibitory effects on the tested microorganisms .
Scientific Research Applications
Synthesis and Antiviral Activity Compounds related to 4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine have been synthesized and evaluated for their antiviral activity. For instance, derivatives of 2,4-diaminopyrimidine exhibit marked inhibition of retrovirus replication in cell culture, showing potential as antiviral agents against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Antitubercular and Antimicrobial Activity Several novel derivatives, including chromeno[2,3-d]pyrimidine compounds, have been synthesized and assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis and antimicrobial activity against various bacterial and fungal strains. These compounds have shown significant antitubercular and antimicrobial activities, highlighting their potential as therapeutic agents in treating infectious diseases (Kamdar et al., 2011).
Ionic Liquid-Promoted Synthesis and Biological Evaluation Research into chromeno-pyrimidine coupled derivatives, synthesized using environmentally friendly ionic liquid methods, has shown these compounds to exhibit potent antifungal and antibacterial activity. This suggests their potential use in developing new antimicrobial agents. Furthermore, these studies include enzyme assay and docking studies to predict the mode of action, indicating a comprehensive approach to evaluating these compounds' biological activities (Tiwari et al., 2018).
Anticancer Activity Evaluation Some fused coumarino-[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. This research underscores the potential of such compounds in cancer therapy, illustrating the diverse pharmacological activities associated with chromeno[2,3-d]pyrimidine derivatives and their analogs (Sherif & Yossef, 2013).
Synthesis and Biological Activities of Pyrimidine Derivatives The synthesis of pyrimidine derivatives, including those related to chromeno[2,3-d]pyrimidines, has been a focus of research due to their varied biological activities. These compounds have been synthesized to possess pharmacological activities, highlighting their significance in drug development and therapeutic applications (Jadhav et al., 2022).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, its toxicity, and its potential for bioaccumulation. These properties would need to be assessed through experimental studies.
Future Directions
Future research on this compound could involve further exploration of its synthesis, its reactivity, and its potential applications. For example, it could be investigated as a potential pharmaceutical or agrochemical, or as a building block for the synthesis of more complex molecules.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and specific analysis, experimental data and studies would be needed.
properties
IUPAC Name |
4-ethylsulfanyl-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-4-26-21-17-12-15-11-13(2)5-10-18(15)25-20(17)22-19(23-21)14-6-8-16(24-3)9-7-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMSQBODKPFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfanyl-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)


![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)

![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)


![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)
